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Compound of Interest

Compound Name: Furan-2-carbohydrazide

Cat. No.: B108491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Furan-2-
carbohydrazide and its derivatives, compounds of significant interest in medicinal chemistry.
This document details the computational approaches used to investigate their interactions with
various biological targets, summarizes quantitative data, and provides detailed experimental
and computational protocols.

Introduction to Furan-2-carbohydrazide in Drug
Discovery

Furan-2-carbohydrazide is a heterocyclic compound that serves as a versatile scaffold in the
design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad
spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory
properties. In silico modeling plays a pivotal role in understanding the structure-activity
relationships (SAR) of these compounds, predicting their binding modes, and optimizing their
therapeutic potential. This guide will explore the computational modeling of Furan-2-
carbohydrazide derivatives against several key protein targets.

Key Biological Targets and Signhaling Pathways

In silico studies have identified several promising protein targets for Furan-2-carbohydrazide
derivatives. Understanding the signaling pathways associated with these targets is crucial for
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elucidating the mechanism of action of these compounds.

LasR in Pseudomonas aeruginosa (Quorum Sensing
Inhibition)

The LasR protein is a key transcriptional regulator in the quorum-sensing (QS) system of
Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and
virulence. The Las QS system controls the expression of numerous virulence factors. Furan-2-
carbohydrazide derivatives have been investigated as inhibitors of LasR, aiming to disrupt QS
and thereby reduce the pathogenicity of P. aeruginosa.[1]
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LasR Quorum Sensing Signaling Pathway

Enoyl-Acyl Carrier Protein Reductase (InhA) in
Mycobacterium tuberculosis

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium
tuberculosis, the causative agent of tuberculosis. Mycolic acids are essential components of
the mycobacterial cell wall, and their inhibition leads to bacterial death. Furan-2-
carbohydrazide derivatives have been explored as potential inhibitors of InhA.
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SARS-CoV-2 Main Protease (Mpro or 3CLpro)

The SARS-CoV-2 main protease is a key enzyme in the life cycle of the virus responsible for
COVID-19. It cleaves viral polyproteins into functional proteins required for viral replication.
Inhibition of Mpro is a major strategy for the development of antiviral drugs.
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In Silico Modeling Workflow
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The in silico investigation of Furan-2-carbohydrazide interactions typically follows a structured
workflow, from initial setup to detailed analysis.
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General In Silico Modeling Workflow

Experimental Protocols
Molecular Docking Protocol
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This protocol outlines a general procedure for performing molecular docking of Furan-2-
carbohydrazide derivatives.

1. Ligand Preparation:

e The 2D structures of Furan-2-carbohydrazide derivatives are drawn using chemical
drawing software (e.g., ChemDraw, MarvinSketch).

e The 2D structures are converted to 3D structures.

o Energy minimization of the 3D ligand structures is performed using a suitable force field
(e.g., MMFF94).

o Partial charges are assigned (e.g., Gasteiger charges).
e The prepared ligands are saved in a suitable format (e.g., .pdbqt for AutoDock Vina).
2. Protein Preparation:

e The 3D crystal structure of the target protein is downloaded from the Protein Data Bank
(PDB).

o Water molecules, co-crystallized ligands, and co-factors not essential for the interaction are
removed.

o Polar hydrogen atoms are added to the protein structure.

o Partial charges are assigned to the protein atoms (e.g., Kollman charges).
e The prepared protein is saved in a suitable format (e.g., .pdbqt).

3. Grid Generation:

o Agrid box is defined around the active site of the protein. The size and center of the grid box
should be sufficient to encompass the entire binding pocket and allow for the ligand to move
freely.

4. Docking Simulation:
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e Adocking program (e.g., AutoDock Vina, Schrddinger Glide) is used to perform the
simulation.

» The program samples different conformations and orientations of the ligand within the
defined grid box.

e A scoring function is used to estimate the binding affinity for each pose.
5. Analysis of Results:

e The docking results are analyzed to identify the best binding poses based on the docking
scores and binding energies.

e The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic
interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of the protein-ligand complex over
time.

1. System Setup:

e The best-docked pose of the Furan-2-carbohydrazide derivative in complex with the target
protein is selected as the starting structure.

e The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
o Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

2. Force Field Parameterization:

e Asuitable force field is chosen for the protein (e.g., AMBER, CHARMM).

e The ligand is parameterized using a compatible force field (e.g., GAFF, CGenFF).

3. Simulation Protocol:

» Minimization: The energy of the system is minimized to remove any steric clashes.
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o Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and
equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

e Production Run: A long production simulation (e.g., 100 ns or more) is run under NPT
conditions to collect trajectory data.

4. Trajectory Analysis:

» The stability of the protein-ligand complex is assessed by calculating the root-mean-square
deviation (RMSD) and root-mean-square fluctuation (RMSF).

e The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

e The persistence of key interactions observed in docking is analyzed throughout the
simulation.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the
synthesized compounds.[2]

1. Preparation:

o A stock solution of the Furan-2-carbohydrazide derivative is prepared in a suitable solvent
(e.g., DMSO).

» A standardized bacterial or fungal inoculum is prepared (e.g., 0.5 McFarland standard).

o A 96-well microtiter plate is used to perform serial dilutions of the compound in a suitable
broth medium (e.g., Mueller-Hinton Broth for bacteria).

2. Inoculation and Incubation:
o Each well is inoculated with the standardized microbial suspension.
e The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Determination of MIC:
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e The MIC is determined as the lowest concentration of the compound that completely inhibits
the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico and in vitro
studies of Furan-2-carbohydrazide derivatives.

Table 1: Molecular Docking and Binding Energy Data

. Binding
. Docking Score
Compound ID Target Protein Energy Reference
(kcal/mol)
(kcal/mol)
o LasR (P.
Derivative A ] -8.5 - [1]
aeruginosa)
o InhA (M.
Derivative B ) -7.9 -18.5 [3]
tuberculosis)
o SARS-CoV-2
Derivative C -9.2 -75.43 [4]
Mpro
o Carbonic
Derivative D -7.5 - [5]
Anhydrase Il

Table 2: In Vitro Biological Activity Data
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Biological

Compound ID . Assay IC50 / MIC (pM) Reference
Activity
Antibiofilm (P. Crystal Violet o

4b ] 58% inhibition [1]
aeruginosa) Assay

Anticancer (A549
3e MTT Assay 43.38 [6]
cells)

Antibacterial (S. Broth

19 _ o 6.25 [6]
aureus) Microdilution
Antifungal (E. Agar Well

% gl - : (7
coli) Diffusion

Table 3: Predicted ADMET Properties

H-bond Oral

Compoun Molecular H-bond . .
. LogP Acceptor TPSA Bioavaila

dID Weight Donors .

S bility
Furan-2-
carbohydra  126.11 -0.54 2 3 75.38 High
zide
Derivative
L 230.22 1.89 2 3 84.44 High
Derivative
) 264.67 2.45 2 3 84.44 High
Derivative )
3 259.25 1.83 2 4 93.67 High

(Note: ADMET properties are typically predicted using in silico tools like SwissADME or
pkCSM)

Conclusion
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The in silico modeling of Furan-2-carbohydrazide and its derivatives has proven to be a
powerful approach in modern drug discovery. Molecular docking and molecular dynamics
simulations have provided valuable insights into the binding mechanisms of these compounds
with various biological targets, guiding the rational design of more potent and selective
inhibitors. The integration of computational predictions with experimental validation is essential
for accelerating the development of novel Furan-2-carbohydrazide-based therapeutics. This
technical guide serves as a foundational resource for researchers in this exciting and rapidly
evolving field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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